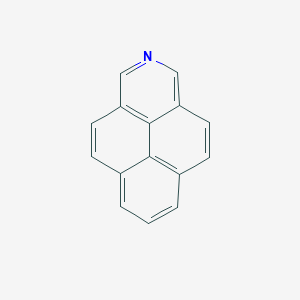

2-Azapyrene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Azapyrene is a polycyclic aromatic hydrocarbon (PAH) that is commonly found in environmental pollutants such as cigarette smoke and automobile exhaust. It is a potent mutagen and carcinogen, and has been implicated in the development of various types of cancer, including lung, bladder, and liver cancer. In recent years, 2-Azapyrene has gained significant attention in the scientific community due to its potential use as a tool for studying DNA damage and repair mechanisms.

Mechanism of Action

The mechanism of action of 2-Azapyrene involves the formation of DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can cause mutations and chromosomal aberrations, which can ultimately lead to the development of cancer. 2-Azapyrene is metabolized by the body into a highly reactive intermediate, which can then react with DNA to form adducts. These adducts can be repaired by various DNA repair mechanisms, but if left unrepaired, can lead to mutations and ultimately cancer.

Biochemical and Physiological Effects:

2-Azapyrene has been shown to have a number of biochemical and physiological effects. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been shown to have immunotoxic effects, and can lead to the suppression of the immune system.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Azapyrene in lab experiments is its potency as a mutagen and carcinogen. This makes it a useful tool for studying DNA damage and repair mechanisms. However, one limitation of using 2-Azapyrene is its potential toxicity to cells, which can lead to cell death and make it difficult to study the long-term effects of DNA damage.

Future Directions

There are a number of future directions for research involving 2-Azapyrene. One area of research is the development of new methods for synthesizing 2-Azapyrene, which could lead to more efficient and cost-effective production. Another area of research is the development of new methods for studying DNA damage and repair mechanisms, which could lead to a better understanding of the mechanisms involved in cancer development. Additionally, there is a need for more research on the long-term effects of exposure to 2-Azapyrene, particularly in terms of its potential to cause cancer and other diseases.

Synthesis Methods

2-Azapyrene can be synthesized using a variety of methods, including the Diels-Alder reaction, the Pd-catalyzed cross-coupling reaction, and the Buchwald-Hartwig amination reaction. The Diels-Alder reaction involves the reaction of a diene and a dienophile to form a cyclohexene ring, which can then be converted to 2-Azapyrene through a series of chemical reactions. The Pd-catalyzed cross-coupling reaction involves the reaction of an aryl halide with an amine, while the Buchwald-Hartwig amination reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst.

Scientific Research Applications

2-Azapyrene has been widely used in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and carcinogen, and has been shown to induce DNA damage through the formation of DNA adducts. These adducts can lead to mutations and chromosomal aberrations, which can ultimately result in the development of cancer. 2-Azapyrene has also been used to study the mechanisms of DNA repair, as cells have developed various mechanisms to repair DNA damage caused by environmental pollutants such as 2-Azapyrene.

properties

CAS RN |

193-98-6 |

|---|---|

Product Name |

2-Azapyrene |

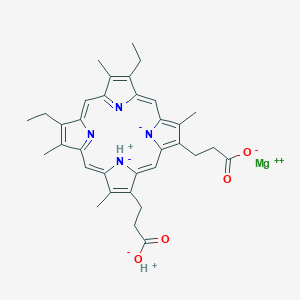

Molecular Formula |

C15H9N |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

6-azatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4,6,8(16),9,11,13-octaene |

InChI |

InChI=1S/C15H9N/c1-2-10-4-6-12-8-16-9-13-7-5-11(3-1)14(10)15(12)13/h1-9H |

InChI Key |

VXNBYQYOFXSMOE-UHFFFAOYSA-N |

SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CN=C4)C=C2 |

Other CAS RN |

193-98-6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.